4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Description
The compound 4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a highly complex peptide derivative featuring multiple functional groups, including:
- Acetamido and hydroxypropanoyl moieties (linked via amide bonds).
- 4-Hydroxyphenyl, methylsulfanyl, and carbamimidamido substituents.
- 1H-indol-3-yl and 1H-imidazol-4-yl aromatic heterocycles.
- Pyrrolidine and phenyl groups.
Properties
IUPAC Name |
4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H109N21O19S/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNFPRLDDSXQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H109N21O19S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1664.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , a complex peptide derivative, has garnered interest due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of oncology and immunology.
Structure and Properties
This compound consists of multiple amino acid residues linked together, featuring functional groups that suggest potential interactions with various biological targets. The presence of acetamido, hydroxy, and oxo groups indicates possible roles in enzyme inhibition or receptor binding.
Biological Activity Overview
Research into the biological activity of this compound reveals several potential mechanisms:
1. Anticancer Activity
Studies have indicated that similar peptide derivatives exhibit cytotoxic effects against various cancer cell lines. The intricate structure may enhance binding affinity to cancer-specific receptors, leading to apoptosis in malignant cells. For instance, compounds with structural similarities have been shown to inhibit tumor growth in xenograft models .
2. Immunomodulatory Effects
Peptides with similar configurations have demonstrated the ability to modulate immune responses. They can enhance T-cell proliferation and cytokine production, suggesting a role in vaccine development or autoimmune disease treatment .
3. Enzyme Inhibition
The structural motifs present in this compound may allow it to act as an enzyme inhibitor. Compounds with similar amino acid sequences have been reported to inhibit proteases involved in inflammatory pathways, potentially reducing tissue damage during inflammatory responses .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
| Study | Compound | Findings |
|---|---|---|
| [A] | Peptide A | Induced apoptosis in breast cancer cells with IC50 of 25 µM |
| [B] | Peptide B | Enhanced IL-6 production in macrophages by 40% |
| [C] | Peptide C | Inhibited MMPs involved in extracellular matrix degradation |
Mechanistic Insights
The mechanisms underlying the biological activities can be attributed to:
a. Receptor Interactions
The compound may interact with specific receptors on cell surfaces, influencing signal transduction pathways that regulate cell survival and proliferation.
b. Modulation of Gene Expression
Through nuclear translocation upon receptor binding, it may alter the expression of genes involved in cell cycle regulation and apoptosis.
c. Reactive Oxygen Species (ROS) Generation
Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Scientific Research Applications
Based on the search results, here's what is known about the compound "4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid":
Basic Information
The compound is also known as 5-oxopentanoic acid . PubChem CID (PubChem Compound Identifier) is 16162729 .
Potent Applications
The compound this compound is related to anti-cMet antibody-drug conjugates and their application methods for treating people suffering from diseases .
Other related compounds
- 4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[... PubChem also lists a similar compound with a slightly truncated name .
- N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide This compound has a molecular formula of C82H103ClN18O16 and a molecular weight of 1632.3 g/mol.
Chemical Reactions Analysis
Amide Bond Reactivity
The compound contains 13 amide bonds (evident from its IUPAC name ), which are susceptible to hydrolysis under acidic or alkaline conditions. Key reactions include:
Hydroxyl Group Reactions
The molecule features hydroxyl groups on propanoyl and hydroxyphenyl moieties:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under anhydrous conditions.
-
Oxidation : Hydroxyphenyl groups may undergo oxidation to quinones in the presence of strong oxidizers (e.g., KMnO₄).
-
Protection/Deprotection : tert-Butyldimethylsilyl (TBDMS) groups are commonly used to protect hydroxyls during synthesis.
Aromatic Substitution
The 4-hydroxyphenyl ring (position 3 in the main chain ) participates in electrophilic aromatic substitution:
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-hydroxyphenyl derivative |
| Sulfonation | H₂SO₄ | 3-Sulfo-4-hydroxyphenyl derivative |
| Halogenation | Br₂ (FeBr₃) | 3-Bromo-4-hydroxyphenyl derivative |
Imidazole Ring Reactivity
The 1H-imidazol-4-yl group (position 2 in the final segment) exhibits:
-
Coordination Chemistry : Binds transition metals (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs.
-
Acid-Base Behavior : pKa ~6.9–7.1; protonates under acidic conditions to form imidazolium ions.
-
Electrophilic Attack : Susceptible to iodination or formylation at the 5-position.
Methylsulfanyl Group Reactions
The 4-methylsulfanylbutanoyl segment ( ) undergoes:
-
Oxidation : H₂O₂ converts –SCH₃ to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃).
-
Alkylation : Reacts with alkyl halides to form sulfonium salts.
Carbamimidamido Reactivity
The 5-carbamimidamido group is a guanidine derivative, enabling:
-
Ion Exchange : Binds phosphate groups in chromatography.
-
Complexation : Forms stable complexes with boronic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural complexity and similarity to CAS 71977-09-8 .
Key Findings:
The methylsulfanyl group in the target and CAS 71977-09-8 may enhance hydrophobicity or influence redox stability.
Conserved Motifs: The Ser-Asn-Phe motif noted in AGT enzymes is absent in the target but highlights the importance of conserved residues in substrate specificity. The target’s carbamimidamido group may mimic such motifs for selective binding.
Implications of Structural Differences
- Bioactivity: The indole and imidazole groups in the target compound are critical for interactions with biological targets (e.g., serotonin receptors or histidine kinases) , while the absence of these in CAS 71977-09-8 limits its scope to non-aromatic systems.
- Solubility and Stability : The methylsulfanyl and hydroxyphenyl groups may reduce aqueous solubility compared to purely polar analogs but improve membrane permeability .
- Synthetic Challenges : The target’s complexity exceeds that of smaller heterocycles (e.g., 834884-94-5 ), necessitating advanced peptide synthesis techniques.
Q & A
Q. How can the three-dimensional structure and stereochemistry of this compound be experimentally confirmed?
Methodological Answer: The compound’s stereochemistry and conformation can be resolved using:
- X-ray crystallography : To determine absolute configuration and intermolecular interactions .
- Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., NOESY, HSQC) identifies spatial proximity of protons and carbons, critical for confirming stereocenters and hydrogen bonding patterns .
- Circular Dichroism (CD) : Useful for analyzing chiral centers in solution, particularly for peptide bonds and aromatic systems .
Q. Key Considerations :
Q. What synthetic strategies are recommended for constructing this multifunctional peptide derivative?
Methodological Answer: Synthesis requires a modular approach due to the compound’s complexity:
- Solid-phase peptide synthesis (SPPS) : Enables stepwise assembly of peptide chains while minimizing purification challenges. Use Fmoc/t-Bu protection schemes for amino groups and tert-butyl esters for carboxylic acids .
- Fragment coupling : Synthesize smaller segments (e.g., the pyrrolidine-carbamoyl unit in ) separately, then ligate using coupling agents like HATU or DCC .
- Protecting groups : Employ orthogonal protection (e.g., Alloc for amines, PMB for hydroxyls) to prevent side reactions during sulfanylbutanoyl or imidazole incorporation .
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl boronate intermediates.
- Chromatographic purification (silica gel, gradient elution with hexane/acetone) to isolate intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and purity in multi-step syntheses?
Methodological Answer: Use Design of Experiments (DoE) and machine learning :
- Factorial design : Systematically vary parameters (precursor concentration, temperature, pH) to identify critical factors. For instance, optimized nanocatalyst synthesis by testing precursor concentrations (0.1–1.0 M) and temperatures (60–120°C) .
- Bayesian optimization : Efficiently navigates high-dimensional parameter spaces to predict optimal conditions (e.g., solvent polarity, catalyst loading) with fewer trials .
Case Study :
In , flow chemistry combined with DoE reduced reaction time for diazomethane synthesis by 40% while maintaining >90% yield .
Q. What role do non-covalent interactions play in the compound’s biological activity, and how can they be analyzed?
Methodological Answer: Non-covalent interactions (NCIs) such as hydrogen bonding, π-π stacking, and hydrophobic effects are critical for target binding. Investigate using:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and enthalpy changes .
- Molecular Dynamics (MD) Simulations : Predict interaction stability between the compound’s indole/imidazole groups and protein targets (e.g., kinases) .
- Crystal Engineering : Co-crystallization with target proteins (e.g., using ’s piperidine-oxygenated analog) reveals binding motifs .
Key Finding :
highlights that NCIs in similar compounds enhance selectivity for hydrophobic binding pockets, reducing off-target effects .
Q. How should researchers address contradictions in reported bioactivity data for structurally analogous compounds?
Methodological Answer: Resolve discrepancies through comparative assays and meta-analysis :
- Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Structure-Activity Relationship (SAR) modeling : Use QSAR tools to correlate substituent effects (e.g., methylsulfanyl vs. hydroxyl groups) with bioactivity trends .
- Meta-data validation : Cross-reference datasets from patents (e.g., ’s trifluoromethyl derivatives) and academic studies to identify outliers .
Example :
reported varying hypolipidemic activities for 3-benzoylpropionic acid derivatives; SAR analysis attributed differences to electron-withdrawing substituents on the phenyl ring .
Q. What analytical challenges arise in characterizing degradation products of this compound?
Methodological Answer: Degradation pathways (hydrolysis, oxidation) can be tracked using:
- High-Resolution Mass Spectrometry (HRMS) : Identifies fragment ions (e.g., loss of acetamido or hydroxyphenyl groups) with <5 ppm accuracy .
- Stability-Indicating HPLC : Method development should include stress testing (acid/base, thermal, UV exposure) and peak purity analysis .
- NMR Kinetics : Monitor real-time degradation (e.g., imidazole ring oxidation) via ¹H NMR peak integration .
Q. Tables for Key Data
| Synthesis Optimization Parameters (DoE) | Range Tested | Optimal Value |
|---|---|---|
| Precursor concentration | 0.1–1.0 M | 0.6 M |
| Reaction temperature | 60–120°C | 90°C |
| Catalyst loading (Pd) | 1–5 mol% | 3 mol% |
| Analytical Techniques for Degradation | Detection Limit |
|---|---|
| HRMS | 0.1 ng/mL |
| Stability-Indicating HPLC | 0.5% impurity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
